molecular formula C10H8N4 B579311 Benzo[g]benzotriazol-1-amine CAS No. 15300-52-4

Benzo[g]benzotriazol-1-amine

Cat. No.: B579311
CAS No.: 15300-52-4
M. Wt: 184.202
InChI Key: IRMIIOOCNZFGHO-UHFFFAOYSA-N
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Description

Benzo[g]benzotriazol-1-amine is a chemical compound of interest in several research fields. Benzotriazole derivatives are recognized as versatile scaffolds in medicinal chemistry and are investigated for their diverse biological activities, which can include antimicrobial, antiprotozoal, and antitumor properties . These derivatives often function as key pharmacophores or are used as bioisosteric replacements in the design of new active molecules . As a specialized research chemical, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. It is also a useful tool in biochemical and pharmacological research for probing enzyme function and metabolic pathways. Researchers utilize this compound and its analogs to study its mechanism of action and potential applications in drug discovery and development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or personal use.

Properties

CAS No.

15300-52-4

Molecular Formula

C10H8N4

Molecular Weight

184.202

IUPAC Name

benzo[g]benzotriazol-1-amine

InChI

InChI=1S/C10H8N4/c11-14-10-8-4-2-1-3-7(8)5-6-9(10)12-13-14/h1-6H,11H2

InChI Key

IRMIIOOCNZFGHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N(N=N3)N

Synonyms

1-Amino-1H-naphtho[1,2-d]triazole

Origin of Product

United States

Preparation Methods

Amidation and Alkylation

Post-cyclization functionalization expands the structural diversity of this compound. Alkylation with methyl bromoacetate in dimethylformamide (DMF) and potassium carbonate affords ester derivatives, which are hydrolyzed to carboxylic acids. Alternatively, amidation with isopropylamine in methylene chloride produces stable amine conjugates. These reactions typically proceed at room temperature, with HPLC purification ensuring >95% purity.

Suzuki-Miyaura Cross-Coupling

Electron-deficient benzotriazole halides participate in palladium-catalyzed cross-coupling. For example, bromide-substituted benzotriazoles react with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) to introduce conjugated aryl groups. This method enables the installation of fluorescent tags or pharmacophores, critical for biomedical applications.

Comparative Analysis of Synthetic Methods

ParameterClassical Nitration-ReductionModern DiazotizationSuzuki Coupling
Yield (%)60–7539–9470–85
Reaction Time12–24 hours2–6 hours8–12 hours
Purification MethodVacuum distillation, HPLCRecrystallizationColumn chromatography
ScalabilityModerateHighHigh
Functional Group ToleranceLimitedBroadModerate

The diazotization-cyclization route offers superior functional group tolerance and scalability, whereas classical methods remain viable for electron-rich substrates. Suzuki coupling excels in introducing aromatic diversity but requires pre-halogenated intermediates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[g]benzotriazol-1-amine include:

Uniqueness

This compound is unique due to its stability, versatility in chemical reactions, and wide range of applications in different fields. Its ability to form stable derivatives and participate in various transformations makes it a valuable compound for research and industrial purposes .

Q & A

Basic: What are the established synthetic routes for Benzo[g]benzotriazol-1-amine, and what are their respective yields and limitations?

Methodological Answer:
this compound (synonymous with 1-Aminobenzotriazole, ABT) is commonly synthesized via diazotization of o-phenylenediamine. A standard protocol involves reacting o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and glacial acetic acid) to form a diazonium intermediate, which undergoes intramolecular cyclization to yield the triazole ring . Key parameters affecting yield include temperature control (0–5°C to stabilize the diazonium ion) and stoichiometric precision. Reported yields range from 60–75%, with impurities often arising from incomplete cyclization or oxidation byproducts. Alternative routes, such as cyclocondensation of guanidine derivatives with trifluoroalkenones (as seen in benzothiazole analogs), may offer higher selectivity but require anhydrous conditions and specialized catalysts .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

Methodological Answer:
Discrepancies in melting points (e.g., 126–129°C in some studies vs. higher/lower values in others) may stem from polymorphic variations, solvent residues, or impurities. To address this:

  • Differential Scanning Calorimetry (DSC): Perform thermal analysis to identify polymorphs and confirm phase transitions .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>98% is recommended for reliable data) and detect trace impurities that alter physical properties .
  • Cross-Referencing Spectral Databases: Compare NMR (e.g., 1^1H and 13^{13}C) and FTIR spectra with authoritative references like the NIST Chemistry WebBook or peer-reviewed crystallographic data .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • UV/Vis Spectroscopy: A λmax at 263 nm indicates π→π* transitions in the conjugated triazole ring, useful for quantifying concentration in solution .
  • FTIR: Look for N-H stretching (3250–3350 cm<sup>−1</sup>) and aromatic C-N vibrations (1450–1600 cm<sup>−1</sup>) to confirm amine and triazole functionalities .
  • 1^1H-NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 5.1–5.5 ppm (NH2, exchangeable) validate the structure .

Advanced: What mechanistic insights have been gained regarding the cyclocondensation reactions involved in synthesizing this compound derivatives?

Methodological Answer:
Cyclocondensation mechanisms (e.g., forming benzothiazole analogs) often proceed via nucleophilic attack of guanidine on electrophilic carbonyl groups, followed by dehydration. Key insights include:

  • Intermediate Trapping: Use LC-MS to detect transient species like enamine intermediates .
  • Kinetic Studies: Vary reaction temperatures and monitor progress via <sup>19</sup>F-NMR (for trifluoromethyl-containing precursors) to determine rate-limiting steps .
  • Computational Modeling: Density Functional Theory (DFT) can predict transition states and regioselectivity in heterocycle formation .

Basic: What are the recommended storage conditions and stability considerations for this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage: Store at –20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis .
  • Stability Assessment: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., nitroso compounds) may form under humid conditions .

Advanced: How can researchers design experiments to evaluate the potential biological activity of this compound derivatives, such as antimicrobial or anticancer properties?

Methodological Answer:

  • Antimicrobial Assays: Use disc diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to established drugs like ciprofloxacin .
  • Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC50 values. Pair with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., fluorination at C-4) and correlate changes in bioactivity with electronic (Hammett σ) or steric parameters .

Notes on Evidence Usage:

  • Synthesis protocols and mechanistic insights derive from benzothiazole analogs , which share synthetic parallels with triazoles.
  • Stability and purity data are extrapolated from ABT (1-Aminobenzotriazole) studies .
  • Biological activity frameworks are informed by benzofuran and phthalazine derivatives .

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